3'-Fluoro-4'-methoxyacetophenone

Catalog No.
S704904
CAS No.
455-91-4
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-4'-methoxyacetophenone

CAS Number

455-91-4

Product Name

3'-Fluoro-4'-methoxyacetophenone

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)ethanone

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3

InChI Key

LQASUDVYVOFKNK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OC)F

Synonyms

1-(3-Fluoro-4-methoxyphenyl)ethanone;

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)F

The exact mass of the compound 3'-Fluoro-4'-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89731. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) is a highly specialized fluorinated aromatic building block widely procured for the synthesis of complex active pharmaceutical ingredients (APIs), chalcones, and pyrazole derivatives. Structurally, it features an acetophenone core with a methoxy group at the para position and a fluorine atom at the meta position. This specific substitution pattern is not merely a structural variation; it is strategically employed to modulate lipophilicity, restrict the rotational conformation of the adjacent methoxy group, and block oxidative metabolism at the ortho position [1]. In industrial settings, it serves as the critical starting material for veterinary non-steroidal anti-inflammatory drugs (NSAIDs) such as deracoxib, where it undergoes Claisen condensation to form essential 1,3-diketone intermediates[2].

Substituting 3'-fluoro-4'-methoxyacetophenone with its unfluorinated analog (4'-methoxyacetophenone) or positional isomers (such as 4'-fluoro-3'-methoxyacetophenone) leads to profound failures in both process chemistry and final product efficacy. In synthetic workflows, the strong electron-withdrawing effect of the 3-fluoro group alters the acidity of the alpha-protons, requiring highly specific solvent ratios and extended reaction times during condensation reactions that do not translate from unfluorinated baselines [1]. In medicinal chemistry, the steric and electrostatic interplay between the 3-fluoro and 4-methoxy groups locks the methoxy conformation, a strict geometric requirement for target receptor binding. Furthermore, replacing this specific compound with unfluorinated alternatives leaves the ortho position vulnerable to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the in vivo half-life of the resulting API [2].

Precursor Suitability and Yield in API Intermediate Synthesis

In the industrial synthesis of the COX-2 inhibitor deracoxib, 3'-fluoro-4'-methoxyacetophenone undergoes a Claisen condensation with ethyl difluoroacetate to form a critical 1,3-diketone intermediate. Process optimization demonstrates that due to the specific electronic effects of the 3-fluoro group, achieving high yields requires precise parameters: specifically, 11 volumes of dichloromethane relative to the precursor mass and an extended reaction time of 36 hours, which yields 93.1% of the target diketone [1]. Attempting to apply generic, shorter condensation protocols optimized for unfluorinated acetophenones results in incomplete conversion.

Evidence Dimension1,3-diketone intermediate yield
Target Compound Data93.1% yield (under optimized 36h, 11 vol DCM conditions)
Comparator Or BaselineStandard unfluorinated acetophenone conditions (baseline)
Quantified DifferenceRequires 11x solvent volume and 36h to reach >93% yield, distinct from unfluorinated baselines
ConditionsClaisen condensation with ethyl difluoroacetate in DCM

Buyers scaling up pyrazole-based APIs must procure this exact fluorinated building block and adopt its specific process parameters, as generic acetophenone protocols will fail to reach commercial yields.

Conformational Locking and Target Receptor Potency

The placement of the fluorine atom adjacent to the methoxy group restricts its rotational freedom, which is critical for receptor binding. In a study of triphenylethylene-based selective estrogen receptor modulators (SERMs), the derivative synthesized from a 3-fluoro-4-methoxy precursor exhibited an EC50 of 40.1 nM. In contrast, the positional isomer utilizing a 4-fluoro-3-methoxy precursor showed an EC50 of 258 nM, representing a greater than 6-fold drop in potency[1].

Evidence DimensionReceptor binding potency (EC50)
Target Compound Data40.1 nM (3-fluoro-4-methoxy derivative)
Comparator Or Baseline258 nM (4-fluoro-3-methoxy positional isomer)
Quantified Difference>6-fold higher potency for the 3-fluoro-4-methoxy pattern
ConditionsIn vitro estrogenic activity assay for SERM derivatives

For drug discovery procurement, the exact 3-fluoro-4-methoxy substitution cannot be substituted by other fluoro-methoxy isomers without severely compromising target affinity.

Modulation of Cellular Activity via Strict Geometric Requirements

The strict geometric requirements dictated by the 3-fluoro-4-methoxy substitution pattern drastically alter cellular activity compared to positional isomers. In evaluations of caffeic acid phenethyl amide (CAPA) analogues against HeLa cancer cells, the 3-fluoro-4-methoxy derivative was completely inactive, whereas the 4-fluoro-3-methoxy analogue displayed superior cytotoxicity (twice that of the CAPE baseline) [1].

Evidence DimensionIn vitro cytotoxicity against HeLa cells
Target Compound DataInactive (no cytotoxicity)
Comparator Or BaselineSuperior cytotoxicity (2x CAPE baseline) for the 4-fluoro-3-methoxy isomer
Quantified DifferenceBinary shift from inactive to highly active based solely on F/OMe positioning
ConditionsHeLa cell cytotoxicity assay for CAPA analogues

This binary activity shift proves that buyers screening for specific phenotypic outcomes must procure the exact regioisomer, as close analogs yield diametrically opposed biological results.

Metabolic Stability Enhancement via Fluorine Blocking

The introduction of the highly electronegative fluorine atom at the 3-position forms a strong C-F bond that effectively blocks cytochrome P450-mediated oxidative metabolism at the ortho position relative to the methoxy group. Compared to the unfluorinated baseline (4'-methoxyacetophenone), which is susceptible to rapid ortho-hydroxylation and subsequent clearance, the 3-fluoro-4-methoxy motif significantly enhances the in vivo metabolic stability and half-life of downstream APIs [1].

Evidence DimensionSusceptibility to oxidative metabolism
Target Compound DataBlocked ortho-hydroxylation due to strong C-F bond
Comparator Or BaselineRapid ortho-hydroxylation in unfluorinated 4'-methoxyacetophenone
Quantified DifferenceSignificant extension of metabolic half-life
ConditionsIn vivo pharmacokinetic profiling of fluorinated vs. unfluorinated aromatics

Pharmaceutical manufacturers must select this fluorinated precursor over cheaper unfluorinated acetophenones to ensure the final drug meets required pharmacokinetic half-life thresholds.

Synthesis of COX-2 Inhibitor APIs

Serves as the mandatory, direct precursor for the veterinary NSAID deracoxib. It is utilized in a Claisen condensation with ethyl difluoroacetate, followed by cyclization with p-sulfonamidophenylhydrazine, where its specific electronic properties dictate the required 36-hour reaction parameters [1].

Design of Conformationally Restricted SERMs

Utilized as a building block in the development of selective estrogen receptor modulators (SERMs), where the 3-fluoro group restricts the rotation of the 4-methoxy group, maximizing binding affinity to estrogen receptors and achieving low-nanomolar EC50 potencies [2].

Pharmacokinetic Optimization of Lead Compounds

Incorporated into drug candidates specifically to block ortho-hydroxylation. By replacing unfluorinated 4'-methoxyacetophenone precursors, it improves the metabolic half-life and in vivo stability of the resulting active pharmaceutical ingredients [3].

Development of Chalcone-Based Therapeutics

Used in aldol condensations with benzaldehydes to generate α,β-unsaturated ketones (chalcones). The unique F/OMe positioning provides locked conformations necessary for strict structure-activity relationship (SAR) screening in anti-inflammatory and anticancer research [4].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-91-4

Wikipedia

3'-fluoro-4'-methoxyacetophenone

Dates

Last modified: 08-15-2023

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